molecular formula C8H12N2 B1363787 (3,5-Dimethylphenyl)hydrazine CAS No. 39943-61-8

(3,5-Dimethylphenyl)hydrazine

Cat. No. B1363787
CAS RN: 39943-61-8
M. Wt: 136.19 g/mol
InChI Key: VKYOURQWEVCZSX-UHFFFAOYSA-N
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Description

“(3,5-Dimethylphenyl)hydrazine” is a chemical compound with the CAS Number: 39943-61-8 . It has a molecular weight of 136.2 and its IUPAC name is 1-(3,5-dimethylphenyl)hydrazine . It is stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .


Molecular Structure Analysis

The InChI code for “(3,5-Dimethylphenyl)hydrazine” is 1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3 . This indicates that the compound has a structure with two nitrogen atoms linked via a covalent bond and two methyl groups attached to the phenyl ring at the 3rd and 5th positions .


Physical And Chemical Properties Analysis

“(3,5-Dimethylphenyl)hydrazine” is a liquid or semi-solid or solid or lump . It is stored at normal shipping temperature .

Scientific Research Applications

Chemosensor Chemistry

A study focused on the synthesis of hydrazones based on the condensation of 2,4-dimethylphenyl hydrazine HCl with various aromatic carbonyl compounds. These compounds, including variants similar to (3,5-Dimethylphenyl)hydrazine, have potential applications in chemosensor chemistry due to their unique properties (Salim & Ali, 2020).

Synthesis of Iodine-131 Labeled Drugs

In the field of nuclear medicine, (3,5-Dimethylphenyl)hydrazine-related compounds have been used to synthesize iodine-131 labeled drugs. These compounds, like 1-(4-iodo-2,5-dimethylphenyl)-2-aminopropane, show potential for brain scanning agents (Braun et al., 1977).

Molecular Structure and Crystal Studies

Research on the molecular structure and crystallography of hydrazine derivatives, such as 1,2-Diphenyl-2-[4-(4-pyridyl)benzylidenehydrazono]ethan-1-one, provides insights into their structural characteristics, which is crucial for various applications in materials science and chemistry (Patra & Ng, 2009).

Synthesis of Hydrazones

Research on the synthesis of hydrazones derived from aromatic aldehydes and ketones explores the use of different hydrazines and catalysts, which has applications in organic chemistry, materials, and biomedical sciences. These studies often involve the use of compounds similar to (3,5-Dimethylphenyl)hydrazine (Vargas et al., 2020).

Antibacterial Activity

Studies on the antibacterial properties of various hydrazine derivatives, including those related to (3,5-Dimethylphenyl)hydrazine, have shown promising results against certain types of bacteria, particularly Gram-positive bacteria (Abd Allah et al., 2015).

Spectrophotometric Determination

The determination of hydrazine spectrophotometrically involves forming derivatives like 2,4-dinitrophenylhydrazine, which undergo condensation reactions to form hydrazones. This process is critical in analytical chemistry for measuring hydrazine in various samples (George et al., 2008).

Biological Activities of Derivatives

Research into the synthesis and biological activities of various hydrazine derivatives, including those related to (3,5-Dimethylphenyl)hydrazine, is ongoing. These compounds often exhibit potent antioxidant and anti-inflammatory activities, which are significant in pharmacological and medical research (Bhalgat et al., 2014).

Synthesis of Aza-Peptides

The synthesis of N′-substituted hydrazines, such as those related to (3,5-Dimethylphenyl)hydrazine, is crucial in the development of aza-peptides. These peptides have applications in drug design due to their resistance to proteolytic degradation and ability to induce conformational changes (Freeman et al., 2009).

Fluorescent Chemosensors

The development of fluorescent chemosensors using derivatives of hydrazines, including those similar to (3,5-Dimethylphenyl)hydrazine, is important in environmental and biological sensing. These chemosensors are used for detecting hydrazine in water samples and living cells, highlighting their versatility and applicability in various fields (Guo et al., 2020).

Safety And Hazards

“(3,5-Dimethylphenyl)hydrazine” is classified as a dangerous substance. It has hazard statements H301-H318, indicating that it is harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(3,5-dimethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-7(2)5-8(4-6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYOURQWEVCZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365247
Record name (3,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylphenyl)hydrazine

CAS RN

39943-61-8
Record name (3,5-dimethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,5-Dimethylphenyl)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
R Fusco, F Sannicolo - The Journal of Organic Chemistry, 1984 - ACS Publications
Results The substrates studied were the arylhydrazones of the unsaturated-keto esters and aldehydes of general formula 1 and were made to react with polyphosphoric acid (PPA) at 80…
Number of citations: 19 pubs.acs.org
JR Levin, T Cheisson, PJ Carroll, EJ Schelter - Dalton Transactions, 2016 - pubs.rsc.org
A series of substituted N,N′-diarylhydrazines (ArNHNHAr), Ar = 3,5-(CH3)-C6H3; -Ph; 4-Cl-C6H4; 3,5-Cl-C6H3; 3,5-(CF3)-C6H3, were reacted with Ce(III)[N(SiMe3)2]3 and lithiated …
Number of citations: 10 pubs.rsc.org
R Fusco, F Sannicolo - The Journal of Organic Chemistry, 1981 - ACS Publications
New rearrangement of arylhydrazones in polyphosphoric acid: formation of diaryl ethers. 4 Page 1 90 J. Org. Chem. 1981, 46, 90-92 New Rearrangement of Arylhydrazones in …
Number of citations: 20 pubs.acs.org
E Campioli, S Sanyal, A Marcelli, M Di Donato… - …, 2019 - Wiley Online Library
We present the synthesis and spectroscopic characterization of a twisted push–pull biphenyl molecule undergoing photoinduced electron transfer. Steady‐state and transient …
M Schiavelli, D Jung, A Vaden, P Stang… - The Journal of …, 1981 - ACS Publications
The solvolytic reactivity of a number of silicon-and alkynyl-substitutedvinyl triflates was investigated in aqueous ethanol. Activation parameters and solvent m values were determined for …
Number of citations: 34 pubs.acs.org
WJ Mullin, RH Pawle, SA Sharber, P Müller… - Journal of Materials …, 2019 - pubs.rsc.org
Control over the conformation and packing of conjugated materials is an unsolved problem that prevents the rational design of organic optoelectronics, such as preventing self-…
Number of citations: 11 pubs.rsc.org
D Vonlanthen, J Rotzler, M Neuburger, M Mayor - 2010 - Wiley Online Library
A series of modular biphenyl building blocks with stepwise adjusted torsion angles and terminally functionalized with leaving groups have been synthesized. The two phenyl rings of the …
N Sauermann, J Loup, D Kootz, VR Yatham… - …, 2017 - thieme-connect.com
Direct alkenylation through C–H/C–O cleavage was accomplished under mild reaction conditions by cobalt catalysts derived from novel triazolylidene ligands. The most effective ligand …
Number of citations: 20 www.thieme-connect.com
FJ STEVENS, HCFAN SU - The Journal of Organic Chemistry, 1962 - ACS Publications
The preparation of some methyl substituted 3-indoleacetic acids by theFischer synthesis from substituted phenylhydra-zones of ethyl 0-formylpropionate and ethyl levulinate is described…
Number of citations: 7 pubs.acs.org
P Devi, S Wahidullah, F Sheikh, R Pereira, N Narkhede… - Marine Drugs, 2017 - mdpi.com
Lysinibacillus sphaericus D3 cell-immobilized beads in natural gel sodium alginate decolorized the xylidine orange dye 1-(dimethylphenylazo)-2-naphthol-6-sulfonic acid sodium salt in …
Number of citations: 13 www.mdpi.com

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